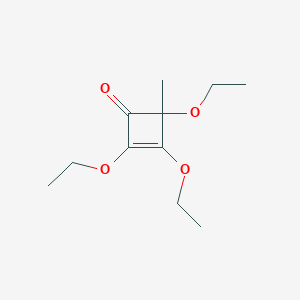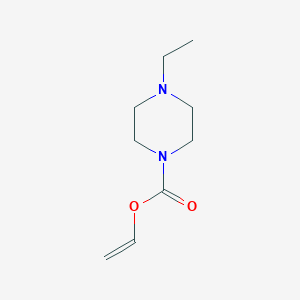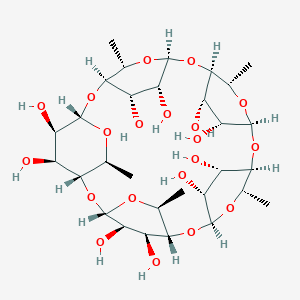
Cyclorhamnopentaose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclorhamnopentaose is a cyclic oligosaccharide that is composed of five glucose units. It was first isolated from the fermentation broth of a bacterium called Streptomyces sp. Its unique cyclic structure has attracted the attention of many researchers, and its potential applications in various fields have been extensively studied.
Wirkmechanismus
The mechanism of action of cyclorhamnopentaose is not fully understood. However, it has been shown to interact with various proteins and enzymes, which may be responsible for its biological activities.
Biochemische Und Physiologische Effekte
Cyclorhamnopentaose has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi. It has also been shown to have anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been shown to modulate the immune system by enhancing the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using cyclorhamnopentaose in lab experiments is its unique cyclic structure, which allows for specific interactions with proteins and enzymes. Additionally, its potential use as a drug delivery system makes it an attractive candidate for drug development. However, the limited availability of cyclorhamnopentaose and its high cost may be a limitation for its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on cyclorhamnopentaose. One direction is to further study its mechanism of action and interactions with proteins and enzymes. Another direction is to explore its potential use as a drug delivery system for targeted drug delivery. Additionally, further studies on its potential applications in various fields, such as agriculture and food industry, may be of interest.
Synthesemethoden
The synthesis of cyclorhamnopentaose can be achieved through the fermentation of Streptomyces sp. The bacterium produces cyclorhamnopentaose as a secondary metabolite. The purification of cyclorhamnopentaose from the fermentation broth can be achieved through various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
Cyclorhamnopentaose has been extensively studied for its potential applications in various fields. It has been shown to have antimicrobial, anticancer, and immunomodulatory activities. It has also been studied for its potential use as a drug delivery system.
Eigenschaften
CAS-Nummer |
159495-25-7 |
|---|---|
Produktname |
Cyclorhamnopentaose |
Molekularformel |
C30H50O20 |
Molekulargewicht |
730.7 g/mol |
IUPAC-Name |
(1R,3S,5S,6R,8S,10S,11R,13S,15S,16R,18S,20S,21R,23S,25S,26S,27R,28S,29R,30S,31R,32S,33R,34S,35R)-5,10,15,20,25-pentamethyl-2,4,7,9,12,14,17,19,22,24-decaoxahexacyclo[21.2.2.23,6.28,11.213,16.218,21]pentatriacontane-26,27,28,29,30,31,32,33,34,35-decol |
InChI |
InChI=1S/C30H50O20/c1-6-21-11(31)16(36)26(41-6)47-22-7(2)43-28(18(38)13(22)33)49-24-9(4)45-30(20(40)15(24)35)50-25-10(5)44-29(19(39)14(25)34)48-23-8(3)42-27(46-21)17(37)12(23)32/h6-40H,1-5H3/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17+,18+,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI-Schlüssel |
GGQUYBHXGXCEBI-FFNZEYDHSA-N |
Isomerische SMILES |
C[C@H]1[C@H]2[C@H]([C@H]([C@@H](O1)O[C@H]3[C@@H](O[C@H]([C@@H]([C@@H]3O)O)O[C@H]4[C@@H](O[C@H]([C@@H]([C@@H]4O)O)O[C@H]5[C@@H](O[C@H]([C@@H]([C@@H]5O)O)O[C@H]6[C@@H](O[C@@H](O2)[C@@H]([C@@H]6O)O)C)C)C)C)O)O |
SMILES |
CC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(O2)C(C6O)O)C)C)C)C)O)O |
Kanonische SMILES |
CC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(O2)C(C6O)O)C)C)C)C)O)O |
Synonyme |
cyclo-rhamnopentaose cyclorhamnopentaose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



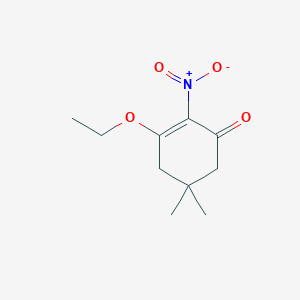
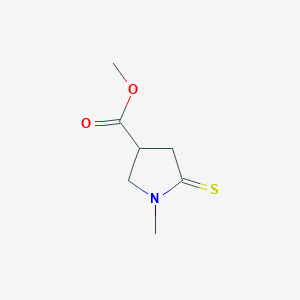
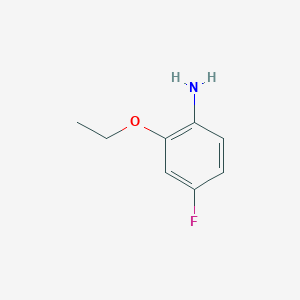
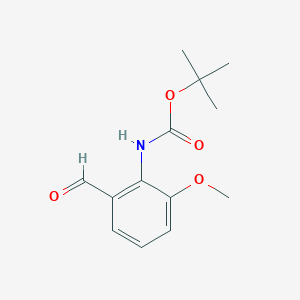
![2-(4-Aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one](/img/structure/B68523.png)

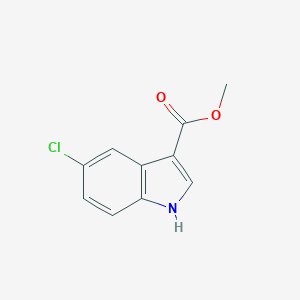
![Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate](/img/structure/B68533.png)



![[1,2,3]Thiadiazolo[4,5-b]pyridine](/img/structure/B68545.png)
